Adenosine, 2-amino-3'-deoxy-
Description
Chemical Classification and Foundational Significance as a Deoxyribonucleoside
2-Amino-3'-deoxyadenosine is classified as a deoxyribonucleoside. wikipedia.org Structurally, it is a derivative of the naturally occurring nucleoside adenosine (B11128). The key distinction lies in the sugar moiety, where the hydroxyl group at the 3' position of the ribose sugar is replaced by an amino group. biosynth.comcymitquimica.com This modification fundamentally alters the molecule's chemical properties and its interactions within biological systems.
As a deoxyribonucleoside, it shares the core structure of a purine (B94841) base (adenine) linked to a deoxyribose sugar. cymitquimica.com However, the presence of the 2-amino group on the adenine (B156593) base and the 3'-amino group on the sugar sets it apart from the canonical deoxyadenosine (B7792050) found in DNA. wikipedia.orgcymitquimica.com This unique combination of features makes it a subject of interest for studying the structure-function relationships of nucleic acids and the enzymes that interact with them.
Role as a Purine Nucleoside Analog in Biochemical Studies
The structural similarity of 2-amino-3'-deoxyadenosine to natural purine nucleosides allows it to act as an analog in various biochemical pathways. medchemexpress.com Its modifications at both the purine and sugar components provide a unique probe for investigating enzymatic mechanisms and molecular recognition.
Research has shown that the presence of an amino group at the 2-position of the purine ring can influence base pairing and stacking interactions within nucleic acid structures. nih.gov Specifically, the 2-amino group can form an additional hydrogen bond with thymine (B56734), enhancing the stability of the base pair. nih.gov This property is exploited in studies aiming to understand the forces that govern DNA and RNA stability.
Furthermore, the 3'-amino modification has significant implications for its role in nucleic acid synthesis. The absence of the 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond by DNA and RNA polymerases, means that 2-amino-3'-deoxyadenosine can act as a chain terminator. clockss.org This characteristic is invaluable for sequencing studies and for investigating the active sites of polymerases. huarenscience.com
Overview of its Research Utility in Nucleic Acid Science
The distinct chemical features of 2-amino-3'-deoxyadenosine have led to its use in a wide array of applications within nucleic acid science.
Probing Enzyme-Substrate Interactions: The analog serves as a powerful tool to elucidate the specific interactions between nucleic acids and various enzymes, such as polymerases and restriction enzymes. nih.govnih.gov By observing how the modified nucleoside affects enzyme activity, researchers can infer the critical functional groups involved in substrate binding and catalysis.
Development of Modified Oligonucleotides: 2-Amino-3'-deoxyadenosine can be incorporated into synthetic oligonucleotides to confer novel properties. medchemexpress.comcymitquimica.com These modified oligonucleotides are used to enhance the stability of duplexes and triplexes, investigate DNA and RNA secondary structures, and develop therapeutic and diagnostic agents. csic.es For instance, the introduction of 2-aminoadenine into oligonucleotides has been shown to increase the stability of Hoogsteen base pairing in triple helices. csic.es
Synthesis of Novel Nucleoside Analogs: The compound also serves as a starting material for the synthesis of other modified nucleosides with potential therapeutic applications. medchemexpress.comchemicalbook.com Its unique structure provides a scaffold for further chemical modifications to create new antiviral and anticancer agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3608-57-9 |
|---|---|
Molecular Formula |
C10H14N6O3 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
(2R,3R,5S)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,9+/m0/s1 |
InChI Key |
ALUXLVWCGFWJMC-OBXARNEKSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Strategies for 2′-Amino-2′-deoxyadenosine Synthesis
The chemical synthesis of 2'-amino-2'-deoxyadenosine (B84144), particularly for its incorporation into oligonucleotides, presents unique challenges due to the presence of multiple reactive functional groups that require a carefully orchestrated protection and deprotection strategy.
Development of Robust Synthetic Routes for Phosphoramidite Building Blocks
A robust and efficient synthetic route is paramount for the production of 2'-amino-2'-deoxyadenosine phosphoramidite, the key building block for automated solid-phase oligonucleotide synthesis. A notable strategy commences with the commercially available 9-(β-D-arabinofuranosyl)adenine. The synthesis involves a series of protection, stereoinversion, and functional group manipulation steps.
A key challenge in synthesizing purine (B94841) 2'-amino-2'-deoxynucleosides, compared to their pyrimidine (B1678525) counterparts, is the lack of a straightforward intramolecular cyclization to facilitate the introduction of the 2'-amino group. Therefore, multi-step syntheses are generally required.
One established robust route involves the following key transformations:
Exploration of Regio- and Stereoselective Synthetic Approaches
Regio- and stereoselectivity are critical considerations in the synthesis of 2'-amino-2'-deoxyadenosine to ensure the correct positioning and orientation of the amino group on the sugar moiety.
Regioselectivity is primarily addressed through the use of protecting groups. For instance, the simultaneous protection of the 3'- and 5'-hydroxyl groups with bulky silyl ethers directs subsequent reactions to the 2'-position of the sugar. nih.gov The inherent reactivity differences between the primary 5'-hydroxyl and the secondary 2'- and 3'-hydroxyls can also be exploited for regioselective protection, although this is often less reliable for achieving high selectivity.
Stereoselectivity at the 2'-position is a major challenge. A common and effective strategy to control the stereochemistry is through an SN2 reaction on a precursor with the opposite stereochemistry at the C2' position. Starting from arabinoadenosine, which has the 2'-hydroxyl group in the "up" or β-configuration, activation of this hydroxyl followed by nucleophilic substitution with an azide anion leads to the inversion of configuration, yielding the 2'-azido group in the "down" or α-configuration, which corresponds to the desired ribo-stereochemistry. Subsequent reduction of the azido group to an amino group preserves this stereochemistry. This approach ensures the formation of the correct stereoisomer. nih.gov
Alternative stereoselective approaches for the synthesis of amino sugars in general involve methods like glycosylation with specific donors that favor the formation of a particular anomer. nih.gov However, for the specific case of introducing the 2'-amino group onto a pre-existing nucleoside scaffold, the SN2 inversion strategy from an arabino precursor is a well-established and reliable method. nih.gov
Application of Orthogonal Protection Schemes in Synthesis
Orthogonal protection schemes are essential in the multistep synthesis of complex molecules like 2'-amino-2'-deoxyadenosine phosphoramidite, where multiple reactive functional groups must be selectively manipulated. An orthogonal protecting group strategy involves the use of different classes of protecting groups that can be removed under distinct chemical conditions, without affecting the others. wikipedia.org This allows for the sequential deprotection and reaction of specific functional groups.
In the synthesis of the 2'-amino-2'-deoxyadenosine phosphoramidite, several functional groups require protection:
The use of this combination of protecting groups allows for the selective deprotection and modification of the nucleoside at various stages of the synthesis, demonstrating a well-designed orthogonal strategy.
| Functional Group | Protecting Group | Deprotection Condition |
|---|---|---|
| 5'- and 3'-Hydroxyls | TIPDS | Fluoride ions (e.g., TBAF) |
| 2'-Amino | Trifluoroacetyl (TFA) | Basic conditions |
| 2'-Amino | 2-(4-nitrophenyl)ethoxycarbonyl (npeoc) | β-elimination (e.g., DBU) |
| 2'-Amino | Allyloxycarbonyl (alloc) | Palladium catalysis |
| N6-Amino (Adenine) | Benzoyl (Bz) or Isobutyryl (iBu) | Basic conditions |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acidic conditions |
| Phosphate | 2-Cyanoethyl | Basic conditions |
Preparation of Isotopic Analogs for Mechanistic Investigations (e.g., 2′-15N-Amino-2′-deoxyadenosine)
Isotopically labeled analogs of nucleosides are invaluable tools for mechanistic studies of enzymes and nucleic acids, often utilized in NMR spectroscopy and mass spectrometry. The synthesis of 2'-[¹⁵N]-amino-2'-deoxyadenosine allows for the specific probing of the role of the 2'-amino group in molecular interactions and catalytic mechanisms.
The synthesis of 2'-[¹⁵N]-amino-2'-deoxyadenosine can be achieved by modifying the standard synthetic route to incorporate a ¹⁵N-labeled nitrogen source. A logical approach would be to use a ¹⁵N-labeled azide in the key SN2 reaction.
The proposed synthetic sequence would be:
Synthesis of Functionalized Analogs and Derivatives for Targeted Studies
Beyond the synthesis of the parent compound, the preparation of functionalized analogs of 2'-amino-2'-deoxyadenosine with modified properties is crucial for a deeper understanding of biological systems and for the development of novel therapeutic and diagnostic tools.
Modification of the Sugar Moiety for Altered Reactivity
Modification of the sugar moiety of 2'-amino-2'-deoxyadenosine can significantly impact its conformational preferences, stability, and reactivity. These modifications can be used to probe the structural requirements of nucleic acid-protein interactions or to introduce new functionalities.
While specific examples of sugar modifications on 2'-amino-2'-deoxyadenosine are not extensively documented in the readily available literature, general strategies for modifying the sugar of nucleosides can be applied. These modifications can target various positions on the furanose ring.
Potential modifications to the sugar moiety of 2'-amino-2'-deoxyadenosine could include:
The synthesis of such sugar-modified analogs would typically involve starting with a correspondingly modified sugar or introducing the desired functionality onto a pre-formed nucleoside scaffold through a series of chemical transformations. These analogs would be instrumental in dissecting the role of the sugar in nucleic acid biology and for creating novel research tools with tailored properties.
Derivatization of the Purine Base for Structure-Activity Relationship Elucidation
The purine base of 2-amino-3'-deoxyadenosine serves as a critical pharmacophore, and its structural modification is a key strategy in medicinal chemistry for elucidating structure-activity relationships (SAR). Derivatization of the purine moiety allows for the systematic investigation of how changes in electronics, sterics, and hydrogen bonding capabilities at different positions of the purine ring influence biological activity. These studies are instrumental in the rational design of analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Modifications to the purine ring of nucleoside analogs can profoundly impact their interaction with target enzymes and receptors. The 2-amino group, for instance, plays a significant role in the hydrogen-bonding interactions within the binding pockets of target proteins. Studies on related purine nucleosides have shown that the presence and nature of the substituent at the C2 position are crucial for biological activity. For example, the 2-amino group can enhance binding affinity through the formation of an additional hydrogen bond compared to adenosine (B11128).
Derivatization strategies for the purine base of 2-amino-3'-deoxyadenosine analogs often focus on several key positions:
C2 Position: Modifications of the 2-amino group can explore the necessity of this group for activity and whether it can be replaced by other functionalities to modulate activity. This can include acylation, alkylation, or replacement with other hydrogen-bonding or non-hydrogen-bonding groups.
C6 Position: The 6-amino group of the adenine ring is another critical site for interaction. Analogs can be synthesized with various substituents at this position to probe the steric and electronic requirements of the target.
C8 Position: The C8 position is often modified to introduce steric bulk or to alter the electronic properties of the purine ring. Arylation at the C8 position of adenosine and 2'-deoxyadenosine (B1664071) has been shown to be a viable strategy for generating analogs with diverse biological activities. This can be achieved through palladium-catalyzed direct C-H arylation. For instance, 8-bromo-2'-deoxyadenosine can react with various amines to yield 8-substituted derivatives. A similar approach could be applied to 2-amino-3'-deoxyadenosine.
Deazapurine Analogs: Replacement of nitrogen atoms in the purine ring with carbon atoms (e.g., 1-deaza, 3-deaza, 7-deaza) can significantly alter the chemical properties and metabolic stability of the nucleoside. For example, 3-deaza-2'-deoxyadenosine maintains the ability to form Watson-Crick hydrogen bonds but lacks the electron pair at the N3 position glenresearch.com.
The synthesis of these derivatives often involves multi-step processes starting from a protected 2-amino-3'-deoxyribose intermediate, followed by the construction or modification of the purine base.
The following table summarizes various potential modifications to the purine base of 2-amino-3'-deoxyadenosine and the rationale for these changes in the context of SAR studies.
| Position of Modification | Type of Derivatization | Rationale for SAR Elucidation |
| C2 | Alkylation, Acylation, Replacement with other functional groups | To probe the importance of the 2-amino group for hydrogen bonding and steric tolerance at this position. |
| C6 | Introduction of various alkyl or aryl groups | To investigate the steric and electronic requirements for binding to the target protein. |
| C8 | Halogenation, Arylation, Alkylation | To introduce steric bulk, alter electronic properties, and explore potential new interactions with the target. |
| Ring Nitrogen | Creation of deazapurine analogs (e.g., 7-deaza) | To assess the role of specific nitrogen atoms in hydrogen bonding and to potentially block metabolic degradation glenresearch.com. |
Research on related purine analogs has provided valuable insights. For instance, in the context of DNA polymerization, the 2-amino group of purines can significantly enhance polymerization opposite a cytosine template, likely through the formation of a hydrogen bond between the purine N2 and the pyrimidine O2 nih.gov. This highlights the functional importance of this group in specific biological contexts. Furthermore, the introduction of a 2-amino group to adenosine (forming 2-aminoadenosine or 2,6-diaminopurine) increases the stability of the duplex when paired with thymine (B56734), as it forms three hydrogen bonds instead of two genelink.com.
The systematic synthesis and biological evaluation of these purine-derivatized analogs of 2-amino-3'-deoxyadenosine are essential for constructing a comprehensive SAR model. This model, in turn, can guide the design of more effective and selective therapeutic agents.
Molecular Interactions and Biochemical Mechanisms in Research Models
Mechanisms of Action as a Nucleoside Analog
As a nucleoside analog, Adenosine (B11128), 2-amino-3'-deoxy- must be metabolically activated to its triphosphate form to exert its primary biological effects. This activation is typically carried out by cellular nucleoside and nucleotide kinases. Once converted to 2-amino-3'-deoxyadenosine-5'-triphosphate (2-amino-3'-dATP), it can act as a substrate for various polymerases, leading to significant interference with nucleic acid synthesis.
The most prominent mechanism of action for 2-amino-3'-deoxyadenosine is its function as a DNA chain terminator. nih.govbiosyn.com During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). mdpi.com
The triphosphate derivative of Adenosine, 2-amino-3'-deoxy-, can be recognized by DNA polymerases and incorporated into the nascent DNA strand opposite a thymine (B56734) base in the template. nih.gov However, because the analog lacks the critical 3'-hydroxyl group, the subsequent phosphodiester bond formation is impossible. biosyn.com This inability to form a bond with the next incoming dNTP results in the immediate and irreversible cessation of DNA chain elongation. nih.gov This potent chain-termination activity effectively halts DNA synthesis and replication. nih.govnih.gov
In a manner analogous to its effect on DNA synthesis, the 5'-triphosphate derivative of 2-amino-3'-deoxyadenosine also acts as a potent inhibitor of DNA-dependent RNA polymerases. The structural similarity of 2-amino-3'-dATP to adenosine triphosphate (ATP) allows it to compete with the natural substrate for the active site of RNA polymerase. nih.govcaymanchem.com
Studies on the related compound 3'-deoxyadenosine-5'-triphosphate (cordycepin triphosphate or 3'-dATP) have shown that it acts as a competitive inhibitor with respect to ATP for RNA polymerases I and II. nih.govnih.gov Once incorporated into the growing RNA transcript, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature termination of transcription. trilinkbiotech.com This mechanism effectively disrupts the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), thereby inhibiting gene expression. The 2-amino group is not expected to interfere with this fundamental mechanism, and 2-amino-3'-dATP is thus recognized as a terminator of RNA synthesis. caymanchem.com
Influence on Nucleic Acid Duplex Stability and Fidelity
The presence of the 2-amino group on the purine (B94841) base dramatically alters the hydrogen bonding potential of the nucleoside, which has profound effects on the stability and fidelity of nucleic acid duplexes into which it is incorporated.
In a standard Watson-Crick base pair, adenine (B156593) forms two hydrogen bonds with thymine. The introduction of an amino group at the C2 position of adenine, creating 2,6-diaminopurine, allows for the formation of a third hydrogen bond with the keto oxygen at the C2 position of thymine. This results in a 2,6-diaminopurine-thymine (D-T) base pair that possesses three hydrogen bonds, mimicking the stability of a guanine-cytosine (G-C) pair. researchgate.net
Incorporating Adenosine, 2-amino-3'-deoxy- into an oligonucleotide significantly increases the thermal stability of the resulting DNA duplex when paired with thymine. nih.gov This enhanced stability is reflected in a higher melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates into single strands. nih.govwikipedia.org The increase in Tm provides a quantitative measure of the stabilizing effect conferred by the additional hydrogen bond.
| Oligonucleotide Sequence (5' to 3') | Complementary Sequence (5' to 3') | Base Pair | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |
|---|---|---|---|---|
| GCG TAA TTA GCG | CGC ATT AAT CGC | A-T (Control) | 55.2 | - |
| GCG TDA TTA GCG | CGC ATT AAT CGC | D-T | 59.1 | +3.9 |
In addition to enhancing the stability of correct base pairs, the 2-amino group plays a crucial role in increasing the fidelity of DNA hybridization by destabilizing certain mismatches. The most common and relatively stable mismatch in DNA is the guanine-adenine (G-A) "wobble" pair.
When Adenosine, 2-amino-3'-deoxy- is positioned opposite a guanine, the presence of the exocyclic amino group at the C2 position of the diaminopurine base introduces significant steric and electrostatic repulsion with the C2-amino group of guanine. nih.gov This clash prevents the formation of a stable wobble conformation, leading to a significant destabilization of the G-D mismatch compared to a G-A mismatch. This increased discrimination against G-A mismatches improves the specificity of oligonucleotide probes and primers containing this analog. nih.gov
Enzymatic Recognition and Processing Studies
The utility and mechanism of action of Adenosine, 2-amino-3'-deoxy- are fundamentally dependent on its recognition and processing by cellular enzymes. For the nucleoside to become an active chain terminator, it must first be phosphorylated to its triphosphate form. mdpi.com This multi-step conversion is catalyzed by deoxyribonucleoside kinases. rcsb.orgcapes.gov.br
Studies on various nucleoside analogs have shown that enzymes like human deoxycytidine kinase and deoxyguanosine kinase can phosphorylate a broad range of purine and pyrimidine (B1678525) deoxyribonucleosides. nih.govdrugbank.com The presence of the 2-amino group on the purine ring makes 2-amino-3'-deoxyadenosine a substrate for deoxyguanosine kinase. drugbank.com
Substrate Specificity Investigations with Aminoacyl-tRNA Synthetases in Aminoacylation
No research data was found regarding the use of 2-amino-3'-deoxyadenosine or its triphosphate form as a substrate to investigate the specificity of aminoacyl-tRNA synthetases during the aminoacylation reaction. Studies on substrate specificity of these enzymes have been conducted using other analogs, such as 2'-deoxyadenosine (B1664071) or 3'-amino-3'-deoxyadenosine (B1194517), to determine the importance of the hydroxyl groups at the 2' and 3' positions of the terminal adenosine of tRNA. However, specific findings related to the compound bearing both a 2-amino group on the adenine base and a deoxy function at the 3' position of the ribose are not available in the reviewed literature.
Probing Metal Ion Interactions at Ribozyme Active Sites using Labeled Analogs
No literature was identified describing the synthesis or application of labeled analogs of 2-amino-3'-deoxyadenosine for the purpose of probing metal ion interactions within the active sites of ribozymes. While the study of metal ion coordination in ribozyme catalysis is a significant area of research, and various nucleotide analogs are employed for this purpose, there is no specific mention of 2-amino-3'-deoxyadenosine being used in this context.
Structural and Conformational Research
Solution Conformation Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of nucleosides in solution. This analysis typically involves measuring proton-proton coupling constants to define the sugar pucker conformation and using Nuclear Overhauser Effect (NOE) data to establish the orientation of the base relative to the sugar.
Determination of Ribose Moiety Conformation States (e.g., S in equilibrium N model)
The conformation of the ribose ring in nucleosides is typically described by an equilibrium between two major puckering states: N-type (C3'-endo) and S-type (C2'-endo). The Altona and Sundaralingam model utilizes proton-proton coupling constants (e.g., JH1'-H2') to determine the percentage of each conformer in the equilibrium. For standard RNA, the N-type conformation is preferred, while S-type is favored in DNA. researchgate.net A search of scientific literature did not yield any specific NMR studies that have determined the ribose moiety conformation states for Adenosine (B11128), 2-amino-3'-deoxy-. While studies exist for related compounds such as 3'-amino-3'-deoxyadenosine (B1194517), which preferentially exists in the N-conformation, this data cannot be attributed to the title compound. nih.gov
Characterization of Base Orientation Relative to the Ribose Sugar
The orientation of the purine (B94841) base relative to the ribose sugar is defined by the glycosidic torsion angle (χ). The two predominant conformations are syn, where the base is positioned over the sugar ring, and anti, where it is positioned away from it. This is typically determined by measuring NOEs between the base protons (e.g., H8) and the sugar protons (e.g., H1', H2'). No specific studies characterizing the base orientation for Adenosine, 2-amino-3'-deoxy- via NMR were found. Research on analogs like 3'-amino-3'-deoxyadenosine has shown a preference for the anti conformation. nih.gov
Theoretical and Computational Structural Elucidation
Computational chemistry provides powerful tools to model and understand the structural and electronic properties of molecules, complementing experimental data.
Modeling Hydrogen-Bond Networks in Folded Ribonucleic Acid Structures
The incorporation of modified nucleosides can alter the hydrogen-bonding patterns within RNA structures, affecting their folding and function. The 2-amino group of 2-aminoadenine provides an additional hydrogen bond donor compared to adenine (B156593), which can influence tertiary interactions. However, no computational studies were found that specifically model the hydrogen-bond networks resulting from the incorporation of Adenosine, 2-amino-3'-deoxy- into folded RNA structures.
Investigation of Electrophilic Properties and Anion Radical Formation through Density Functional Theory
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. It can be employed to calculate properties such as electron affinity, which relates to the ability of a molecule to accept an electron and form a radical anion. Such studies are crucial for understanding potential mechanisms of DNA and RNA damage. A recent theoretical study on the related compound cordycepin (B1669437) (3'-deoxyadenosine) investigated its electronic properties and anion radical formation. mdpi.com However, a specific DFT investigation into the electrophilic properties and anion radical formation of Adenosine, 2-amino-3'-deoxy- could not be located in the searched literature.
Due to the absence of specific research data for "Adenosine, 2-amino-3'-deoxy-" in the areas outlined, the generation of a detailed and scientifically accurate article as requested is not possible at this time.
Structure Activity Relationship Sar Investigations
Impact of the 2′-Amino Group on Molecular Recognition and Binding Properties
The introduction of a 2'-amino group into adenosine (B11128) analogues has been a key strategy in modifying the molecular recognition and binding properties of oligonucleotides. This modification directly influences the stability and specificity of duplex formation, which is critical for therapeutic and diagnostic applications.
The stability of a DNA or RNA duplex is largely determined by the hydrogen bonds between complementary base pairs and the stacking interactions between adjacent bases. glenresearch.com Standard Adenine-Thymine (A-T) base pairs are held together by two hydrogen bonds. The introduction of an amino group at the 2-position of adenine (B156593) results in the formation of 2-aminoadenine, which can form a third hydrogen bond with thymine (B56734). glenresearch.comnih.gov This additional hydrogen bond significantly increases the thermal stability of the resulting duplex. glenresearch.comnih.govnih.gov
Research involving the incorporation of 2-amino-α-2'-deoxyadenosine into methoxyethylphosphoramidate α-oligodeoxynucleotides (ODNs) has demonstrated this stabilizing effect. Thermal denaturation experiments revealed a significant stabilization of the complexes formed between these modified analogues and their RNA targets. nih.gov Specifically, an increase of +2°C per modification was observed relative to the standard adenosine-containing phosphoramidate (B1195095) α-oligonucleotides, highlighting the positive contribution of the 2-amino group to duplex stability. nih.gov
Table 1: Impact of 2-Amino-α-2'-deoxyadenosine on Duplex Stability
| Modification | Change in Thermal Stability (per modification) |
|---|---|
| 2-Amino-α-2'-deoxyadenosine | +2°C |
Data derived from thermal denaturation experiments of modified oligodeoxynucleotides with an RNA target. nih.gov
Beyond enhancing stability, the 2'-amino group also modulates the binding specificity of oligonucleotides. The same study that demonstrated increased duplex stability also investigated the discrimination against mismatched base pairings. nih.gov When 2-amino-α-2'-deoxyadenosine was incorporated into ODNs, the specificity of binding to complementary and non-complementary RNA strands was altered compared to natural ODNs. nih.gov
The findings indicated that discrimination against a Guanine (G) mismatch was higher, meaning the modified ODN was less likely to bind incorrectly to a G in the target strand. Conversely, the discrimination against a Cytosine (C) mismatch was lower, suggesting a slightly increased tolerance for pairing with C compared to the unmodified sequence. nih.gov This alteration in specificity is a crucial consideration in the design of antisense oligonucleotides and probes where precise target recognition is paramount.
Table 2: Mismatch Discrimination of ODNs Containing 2-Amino-α-2'-deoxyadenosine
| Mismatched Base in Target | Discrimination Level Compared to Natural ODNs |
|---|---|
| Guanine (G) | Higher |
| Cytosine (C) | Lower |
Comparative analysis of binding specificity for modified ODNs against RNA targets. nih.gov
Mutagenic Potential of Related 2′-Deoxyadenosine Derivatives
While 2'-deoxyadenosine (B1664071) is a fundamental component of DNA, certain derivatives of this nucleoside have been shown to possess mutagenic properties. nih.govnih.gov Investigating the mutagenicity of these related compounds is crucial for understanding potential genotoxicity.
A study on 2-phenyladenosine derivatives revealed that while the parent compound was nonmutagenic, its nitrophenyl derivatives exhibited significant mutagenic activity. nih.gov Specifically, 2-(p-nitrophenyl)-2'-deoxyadenosine (B217605) was found to be a potent mutagen in Salmonella typhimurium strains TA98 and TA100 without requiring metabolic activation. nih.gov Its mutagenic potency in the TA98 strain was an order of magnitude greater than that of the known mutagen 4-nitroquinoline (B1605747) N-oxide. nih.gov This derivative also demonstrated mutagenicity in a mouse cell line (FM3A). nih.gov
Another related derivative, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxodA), a common DNA lesion caused by oxidative stress, has also been assessed for its mutagenic potential in mammalian cells. nih.gov When positioned in a shuttle vector and replicated in monkey kidney (COS-7) cells, 8-oxodA induced targeted mutations. The primary mutation observed was an A→C transversion, with a frequency of 1.2% at one specific site. nih.gov While it was determined that 8-oxodA has clear mutagenic potential in mammalian cells, its mutation frequency was found to be at least four times lower than that of the more extensively studied 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) under similar conditions. nih.gov
Table 3: Mutagenic Activity of 2'-Deoxyadenosine Derivatives
| Compound | Test System | Observed Mutagenic Effect |
|---|---|---|
| 2-(p-nitrophenyl)-2'-deoxyadenosine | S. typhimurium TA98, TA100 | Strong mutagenicity without metabolic activation. nih.gov |
| 2-(p-nitrophenyl)-2'-deoxyadenosine | Mouse FM3A cells | Mutagenic. nih.gov |
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Compound Separation and Quantification
Chromatographic methods are fundamental for the isolation and quantification of "Adenosine, 2-amino-3'-deoxy-". The polarity endowed by the ribose sugar, the purine (B94841) base, and the additional amino group necessitates careful method development to achieve optimal separation from other structurally similar nucleosides.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of modified nucleosides like "Adenosine, 2-amino-3'-deoxy-". Method development for this compound typically focuses on reversed-phase (RP) chromatography, which separates molecules based on their hydrophobicity.
Given the polar nature of nucleosides, standard C18 columns are commonly employed. To achieve adequate retention and separation from other polar analytes, ion-pairing reversed-phase HPLC is often the method of choice. nih.gov This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on the nonpolar stationary phase. nih.gov Another approach involves using mixed-mode columns that combine reversed-phase and ion-exchange mechanisms, offering unique selectivity for polar and charged molecules. sielc.comsielc.com
The mobile phase generally consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is typically used for separating complex mixtures of nucleosides. helixchrom.com Detection is most commonly achieved using a UV detector, as the purine ring of adenosine (B11128) derivatives exhibits strong absorbance at approximately 260 nm. sielc.com For enhanced sensitivity, particularly at low concentrations, fluorescence detection can be employed after a derivatization step. For instance, reaction with chloroacetaldehyde (B151913) can convert adenine (B156593) nucleotides into fluorescent 1, N6-etheno derivatives. nih.gov
Table 1: Representative HPLC Method Parameters for Analysis of Adenosine Analogs
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating moderately polar compounds. |
| Mobile Phase A | Aqueous Buffer (e.g., 10-20 mM Ammonium Acetate, pH 5-6) | Provides buffering capacity and ionic strength. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the RP column. |
| Gradient | 5% to 40% B over 20 minutes | Allows for the separation of compounds with varying polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical columns. |
| Detection | UV at 260 nm | Strong absorbance of the purine ring system. |
| Column Temp. | 25-40 °C | Controls retention time and peak shape. |
For highly sensitive and specific detection and quantification, HPLC is often coupled with mass spectrometry (LC-MS). This technique is particularly valuable for analyzing "Adenosine, 2-amino-3'-deoxy-" in complex biological matrices. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase LC that is well-suited for retaining and separating very polar compounds like nucleosides. nih.gov
In LC-MS/MS, a triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. nih.gov This involves selecting the protonated molecular ion ([M+H]⁺) of the target compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process provides exceptional selectivity and reduces background noise. For "Adenosine, 2-amino-3'-deoxy-", the primary fragmentation would involve the cleavage of the glycosidic bond, resulting in a product ion corresponding to the 2-amino-adenine base.
The development of a validated LC-MS/MS method is essential for studying the disposition of nucleoside analogs and for quantifying endogenous deoxynucleoside triphosphates in cellular lysates. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov
Table 2: Typical LC-MS/MS Parameters for Nucleoside Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes nucleosides to produce [M+H]⁺ ions. |
| Analyzer | Triple Quadrupole (QqQ) | Enables sensitive and selective MRM experiments. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For quantitative analysis based on specific parent-product ion transitions. |
| Precursor Ion | [M+H]⁺ of "Adenosine, 2-amino-3'-deoxy-" | Isolates the ion of interest. |
| Product Ion | [M+H - deoxyribose]⁺ (2-amino-adenine fragment) | Specific fragment for identification and quantification. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
Spectroscopic Methods for Structural and Environmental Probing
Spectroscopic techniques provide invaluable information about the molecular structure, conformation, and electronic environment of "Adenosine, 2-amino-3'-deoxy-".
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of nucleosides in solution. nih.gov Proton (¹H) NMR studies allow for the detailed conformational analysis of the ribose sugar moiety and the orientation of the purine base.
The conformation of the five-membered sugar ring is described by a dynamic equilibrium between two major puckered states: N-type (C3'-endo) and S-type (C2'-endo). The populations of these states can be determined by analyzing the spin-spin coupling constants between the ribose protons. nih.gov For related compounds like 3'-amino-3'-deoxyadenosine (B1194517), studies have shown a strong preference for the N-type conformation. nih.gov In contrast, 2'-amino-2'-deoxyadenosine (B84144) tends to adopt the S-type conformation. nih.gov
Another key conformational parameter is the torsion angle (χ) around the glycosidic bond, which defines the relative orientation of the base to the sugar. This can exist in either a syn or anti conformation. Nuclear Overhauser effect (NOE) measurements can determine this orientation. For 3'-amino-3'-deoxyadenosine, the conformation is preferentially anti. nih.gov These studies have helped corroborate the correlation between the N state of the ribose and the anti orientation of the base, and the S state with the syn orientation. nih.gov
Furthermore, NMR is used to determine the pKa values of ionizable groups. For "Adenosine, 2-amino-3'-deoxy-", the pKa of the additional 2-amino group is of interest. By monitoring the chemical shifts of nearby nuclei (such as ¹H or ¹⁵N) as a function of pH, a titration curve can be generated from which the pKa can be accurately calculated. nih.gov The use of ¹⁵N-labeled compounds allows for a very convenient and precise determination of the amine pKa by ¹⁵N NMR. nih.gov
Table 3: Conformational Preferences of Amino-Deoxyadenosine Analogs Determined by NMR nih.gov
| Compound | Preferred Sugar Pucker | Glycosidic Orientation |
|---|---|---|
| 3'-Amino-3'-deoxyadenosine | N-type | anti |
| 2'-Amino-2'-deoxyadenosine | S-type | syn/anti mix |
While direct experimental Photoelectron Spectroscopy (PES) data for "Adenosine, 2-amino-3'-deoxy-" is not prominent in the literature, the technique is a powerful method for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. nih.gov Such studies on nucleobases and their analogs provide accurate determinations of ionization energies and information about the vibrational structure of the resulting ionic states. nih.gov
In a PES experiment, a molecule is irradiated with high-energy photons (e.g., from a synchrotron source), causing an electron to be ejected. By analyzing the energy of the ejected electron, the binding energy of that electron in its molecular orbital can be determined. This provides direct insight into the molecule's electronic structure.
For "Adenosine, 2-amino-3'-deoxy-", PES could be used to investigate how the introduction of the 2-amino group affects the electronic structure of the adenine base compared to the canonical 2'-deoxyadenosine (B1664071). The 2-amino group is an electron-donating group, which would be expected to lower the ionization energies of the purine ring system. Comparing the PES spectra of 2'-deoxyadenosine and "Adenosine, 2-amino-3'-deoxy-" would allow for the quantification of this electronic effect and provide benchmark data for quantum chemical calculations.
Utilization as Reference Standards in Analytical Method Validation
The availability of "Adenosine, 2-amino-3'-deoxy-" as a well-characterized, high-purity chemical is essential for its use as a reference standard in the development and validation of analytical methods. Chemical suppliers offer related compounds such as 3'-Amino-3'-deoxyadenosine, often with purity specifications of ≥97%, confirming their suitability for research and as analytical standards. glentham.commetkinenchemistry.com
A reference standard serves several critical functions in method validation:
Identity Confirmation: The retention time and mass spectrum of a peak in a sample chromatogram can be compared to that of the reference standard to confirm the analyte's identity.
Quantification: A calibration curve is generated by analyzing a series of known concentrations of the reference standard. The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve.
Method Performance Assessment: Reference standards are used to determine key validation parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).
System Suitability: The standard is injected periodically during an analytical run to ensure the chromatographic system is performing correctly (e.g., consistent retention times, peak shapes, and responses).
For a compound like "Adenosine, 2-amino-3'-deoxy-" to be used as a reference standard, its purity must be accurately determined, often using a combination of techniques including HPLC, NMR, and mass spectrometry. This ensures that the analytical methods validated using this standard produce accurate and reliable results.
Q & A
What are the standard synthetic routes for 2-amino-3'-deoxyadenosine, and how do enzymatic methods compare to chemical approaches?
Basic Research Question
The synthesis of 2-amino-3'-deoxyadenosine typically involves enzymatic incorporation or chemical modifications of precursor nucleosides. For example, 3'-amino-3'-deoxy adenosine can be synthesized by incorporating a modified adenosine triphosphate using a CCA-adding enzyme in a glycine buffer (pH 9) with MgCl₂, achieving a final yield of 35–50% after enzymatic acylation . Chemical routes, such as those starting with 2'-deoxy sugars, may offer higher yields (e.g., 2.1% for tricyclic adenosine analogs) compared to ribose-based pathways (0.1%), emphasizing the importance of starting material selection .
How does 2-amino-3'-deoxyadenosine interact with adenosine receptors, and what structural modifications enhance receptor specificity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that modifications at the 2' and 3' positions of adenosine derivatives significantly impact receptor binding. For instance, 2'-deoxy modifications in (N)-methanocarba-adenosine analogs increase A3 receptor selectivity across species, while 5′-uronamide substitutions optimize agonist activity . Advanced methodologies include radioligand binding assays and molecular docking simulations to evaluate affinity and predict binding modes. Contradictions in receptor activation data may arise from species-specific receptor conformations or assay conditions, necessitating cross-validation using functional cAMP assays .
What analytical techniques are critical for characterizing 2-amino-3'-deoxyadenosine and its analogs?
Basic Research Question
Key techniques include:
- High-resolution mass spectrometry (HR-MS) for molecular weight verification (e.g., C₁₀H₁₃N₅O₃, MW 251.24 g/mol) .
- NMR spectroscopy to confirm stereochemistry and substitution patterns, particularly at the 2' and 3' positions.
- X-ray crystallography for resolving 3D structures, though this requires high-purity crystals.
Chromatographic methods (HPLC, LC-MS) are essential for purity assessment, especially when isolating intermediates in multi-step syntheses .
How can researchers resolve contradictions in reported enzymatic incorporation efficiencies of 2-amino-3'-deoxyadenosine derivatives?
Advanced Research Question
Discrepancies in enzymatic yields (e.g., 35–50% in tRNA acylation vs. lower efficiencies in other systems) may stem from enzyme specificity, buffer conditions, or substrate accessibility . To address this, systematic optimization of reaction parameters (pH, temperature, cofactors) and use of engineered enzymes (e.g., mutant CCA-adding enzymes) are recommended. Comparative studies using isotopic labeling or fluorescence-based tracking can quantify incorporation kinetics and identify rate-limiting steps .
What role does 2-amino-3'-deoxyadenosine play in nucleotide metabolism, and how does it influence downstream pathways?
Basic Research Question
As a deoxyadenosine analog, 2-amino-3'-deoxyadenosine may interfere with purine metabolism, particularly in DNA synthesis and repair. It competes with endogenous deoxyadenosine triphosphate (dATP) during replication, potentially inhibiting DNA polymerases. Researchers should monitor metabolic flux using isotopic tracers (e.g., ¹⁴C-labeled analogs) and assess cytotoxicity via cell proliferation assays. Contradictory effects on apoptosis vs. cell cycle arrest may arise from concentration-dependent mechanisms .
What strategies are employed to optimize the stability and bioavailability of 2-amino-3'-deoxyadenosine in vivo?
Advanced Research Question
Advanced approaches include:
- Prodrug design : Phosphorylation or lipid conjugation to enhance membrane permeability.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to prolong circulation time.
- Metabolic shielding : Methylation or fluorination at vulnerable positions (e.g., 2'-fluoro analogs) to resist enzymatic degradation .
Preclinical validation requires pharmacokinetic profiling (plasma half-life, tissue distribution) and toxicity studies in animal models.
How do structural variations in 2-amino-3'-deoxyadenosine impact its utility as a substrate for RNA/DNA polymerases?
Advanced Research Question
The 3'-deoxy modification typically terminates chain elongation in DNA synthesis, making it useful for sequencing or antiviral applications. However, the 2-amino group may alter base-pairing fidelity. Researchers should employ primer extension assays with Taq or reverse transcriptase to evaluate incorporation efficiency and mispairing rates. Contradictory data between polymerases (e.g., high fidelity in one enzyme vs. errors in another) highlight the need for enzyme-specific profiling .
What safety protocols are recommended for handling 2-amino-3'-deoxyadenosine in laboratory settings?
Basic Research Question
While specific safety data for 2-amino-3'-deoxyadenosine are limited, general guidelines for nucleoside analogs apply:
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation.
- Store at –20°C in anhydrous conditions to prevent hydrolysis.
First aid measures for accidental exposure include rinsing with water (15 minutes for skin/eyes) and seeking medical attention with the SDS sheet .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
